4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
The compound “4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as X-ray diffraction analysis . This provides detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the novel compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme inhibition and protein-ligand interactions, and the investigation of biochemical and physiological effects. This compound has been used as a starting material in the synthesis of a variety of heterocyclic compounds, and has been shown to be a useful tool for the study of enzyme inhibition and protein-ligand interactions. In addition, this compound has been used to investigate the biochemical and physiological effects of this compound in various organisms, including bacteria, fungi, and mammalian cells.
Mechanism of Action
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
It’s noted that piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
Some derivatives of 1,2,4-triazole with piperazine moiety, which share structural similarities with the compound, have exhibited good antibacterial activity . This suggests that the compound could potentially have similar effects.
Advantages and Limitations for Lab Experiments
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has a number of advantages for lab experiments. This compound is relatively easy to synthesize, and can be obtained in high yields from a variety of sources. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in some applications.
Future Directions
There are a number of potential future directions for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine. This compound could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme inhibition and protein-ligand interactions. In addition, this compound could be used to investigate the biochemical and physiological effects of this compound in various organisms, and to study the effects of this compound on gene expression and metabolism. Finally, this compound could be used to explore the potential applications of this compound in a variety of scientific fields.
Synthesis Methods
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is typically synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylmethylpiperazine with 6-methylpyrimidine-4-carboxylic acid. This reaction is usually carried out in anhydrous conditions and yields the desired product in high yields. The second step involves the deprotonation of the this compound with a base such as sodium hydride or potassium hydroxide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and yields the desired product in high yields.
properties
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVEDWYIDFEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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